N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-31-17-9-15(16(27(29)30)10-18(17)32-2)20(28)23-7-6-14-11-33-21-24-19(25-26(14)21)12-4-3-5-13(22)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSAWCJRBSVFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Ethyl Linker: The ethyl linker is typically introduced through alkylation reactions, using ethyl halides or similar reagents.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 4,5-dimethoxy-2-nitrobenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization, chromatography, and distillation would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from thiazolo[3,2-b][1,2,4]triazoles. For instance, derivatives similar to N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide have shown significant activity against various bacterial strains. A study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial efficacy. Results indicated that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cancer cell proliferation. Specific studies have shown that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines . The presence of the 3-fluorophenyl group may also contribute to improved selectivity and potency.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit various enzymes implicated in disease processes. For example, some thiazole derivatives have shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . The incorporation of the thiazolo-triazole moiety could enhance enzyme binding affinity.
Pesticidal Activity
The compound may also find applications in agriculture as a pesticide or herbicide. Thiazolo[3,2-b][1,2,4]triazoles are known for their fungicidal properties. Research has shown that similar compounds can effectively control fungal pathogens affecting crops . The unique structure of this compound may contribute to its efficacy in pest management.
Polymer Chemistry
In materials science, derivatives of this compound can be utilized in the development of novel polymers with enhanced properties. The incorporation of thiazolo[3,2-b][1,2,4]triazole units into polymer matrices has been shown to improve thermal stability and mechanical strength . This application is particularly relevant in creating materials for electronic devices or high-performance coatings.
Nanotechnology
The compound's potential for functionalization opens avenues in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific properties for drug delivery systems or imaging agents in biomedical applications . The ability to modify the compound's structure allows for tailoring interactions at the nanoscale.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorophenyl group may enhance binding affinity, while the nitrobenzamide moiety could contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure Influence :
- The thiazolo-triazole core in the target compound distinguishes it from benzothiazole (EP3348550A1) or pyridinecarboxamide (diflufenican) derivatives. This core may confer unique electronic properties, as seen in related 1,2,4-triazole-thiones, which exhibit tautomerism affecting reactivity and binding .
- Comparatively, benzothiazole derivatives () prioritize trifluoromethyl groups for enhanced lipophilicity and metabolic stability, critical in agrochemical design .
Substituent Effects: Fluorine vs. Trifluoromethyl: The target compound’s 3-fluorophenyl group offers moderate electronegativity and steric effects, whereas trifluoromethyl groups (flutolanil, diflufenican) provide stronger electron-withdrawing and hydrophobic character . Nitro vs.
Biological Activity :
- While highlights antibacterial activity in thiazolo-pyrimidine hybrids, the target compound’s nitro group could enable nitroreductase-activated toxicity, a mechanism absent in methoxy- or trifluoromethyl-substituted analogs .
- Pesticides like diflufenican rely on pyridinecarboxamide’s hydrogen-bonding capacity for herbicide action, whereas the target’s benzamide may adopt distinct binding modes .
Synthetic Complexity :
- The target compound’s synthesis likely mirrors the multi-step protocols in , involving cyclization and alkylation steps. In contrast, EP3348550A1 benzothiazoles utilize simpler acetamide couplings .
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.5 g/mol. The presence of fluorine enhances the compound's stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4O3 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946274-53-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolothiazole derivatives. The compound has shown significant inhibitory effects on various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited a notable IC50 value against MCF-7 cells, indicating its effectiveness in inhibiting cell proliferation.
- HEPG-2 Liver Cancer Cells : Similar promising results were observed against HEPG-2 cells, suggesting its potential use in liver cancer therapy.
In vitro studies demonstrated that the compound disrupts microtubule dynamics and induces apoptosis in cancer cells. This mechanism is attributed to its ability to prevent tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has been tested against multiple bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), showing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antifungal Activity : The compound demonstrated effectiveness against fungal strains such as Candida albicans, further supporting its broad-spectrum antimicrobial potential .
The biological activity of this compound is primarily attributed to its interaction with critical cellular targets:
- Tubulin Binding : The compound binds to tubulin, disrupting its polymerization and leading to cell cycle arrest in cancer cells.
- Enzyme Inhibition : It has shown inhibitory effects on specific enzymes involved in bacterial fatty acid biosynthesis (e.g., FabI), which is essential for bacterial survival .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
-
Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis markers such as caspase activation.
Concentration (µM) Cell Viability (%) 0 100 10 80 25 60 50 30 - Antibacterial Efficacy : In another study assessing antibacterial activity against E. coli, the compound exhibited an MIC of 16 µg/mL.
Q & A
Basic: What are the key challenges in synthesizing N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions with low overall yields due to competing side reactions and steric hindrance from the thiazolo-triazole and nitrobenzamide moieties. For example, describes a related 11-step synthesis of a nitrobenzamide derivative with a 2–5% yield, highlighting challenges in coupling reactions and purification. Key optimizations include:
- Stepwise coupling : Use protective groups (e.g., methoxy in 4,5-dimethoxy-2-nitrobenzoate) to prevent unwanted interactions during heterocycle formation .
- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling of the 3-fluorophenyl group, as seen in analogous thiazole syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled temperatures reduce decomposition .
Basic: How is the structural integrity of this compound verified post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the 3-fluorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the ethyl linker (δ ~2.8–3.5 ppm for CH2 groups) .
- X-ray crystallography : Resolves the thiazolo-triazole core geometry, as demonstrated in analogous triazole-thiadiazole structures (e.g., bond angles of 105–110° for S–N–C linkages) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z ~530–540 for C25H20F N5O5S) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often stem from assay conditions or structural analogs. Methodological approaches include:
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across cell lines to minimize variability .
- Structural analog comparison : Compare with compounds like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide , where trifluoromethyl groups enhance metabolic stability, clarifying the role of nitrobenzamide in activity .
- Target validation : Employ CRISPR knockouts or enzyme inhibition assays (e.g., PFOR enzyme inhibition in anaerobic organisms) to confirm mechanistic hypotheses .
Advanced: What computational strategies predict the solubility and stability of this compound under physiological conditions?
Answer:
- Molecular dynamics (MD) simulations : Model interactions with water molecules to estimate logP values (predicted ~2.5–3.0 due to nitro and methoxy groups) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess electron-deficient regions (e.g., nitro group) prone to hydrolysis .
- Accelerated stability testing : Expose the compound to pH 7.4 buffers at 40°C for 4 weeks, monitoring degradation via HPLC (e.g., <5% degradation indicates suitability for in vivo studies) .
Advanced: How does the 3-fluorophenyl substituent influence binding affinity in enzyme inhibition studies?
Answer:
The 3-fluorophenyl group enhances hydrophobic interactions and electron-withdrawing effects, critical for target binding:
- SAR studies : Analogous compounds (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ) show that fluorine at the meta position improves IC50 values by 10-fold compared to para-substituted analogs .
- Docking simulations : Fluorine forms halogen bonds with catalytic residues (e.g., backbone carbonyls in kinase active sites), as seen in triazoloquinoxaline derivatives .
- Crystallographic evidence : Fluorine’s van der Waals radius (1.47 Å) allows optimal packing in hydrophobic pockets, reducing off-target effects .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar nitrobenzamide byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%), as validated by melting point consistency (e.g., 180–182°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers, critical for bioactive conformers .
Advanced: How can researchers design derivatives to improve the compound’s pharmacokinetic profile?
Answer:
- Prodrug strategies : Replace the nitro group with a bioreducible moiety (e.g., amine) to enhance solubility and reduce toxicity .
- PEGylation : Attach polyethylene glycol chains to the ethyl linker to prolong half-life, as demonstrated in benzamide-based therapeutics .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) for targeted modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
